N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, oxadiazole, and isoxazole moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of 4-fluorophenyl hydrazine: This intermediate is prepared by reacting 4-fluoronitrobenzene with hydrazine hydrate under reflux conditions.
Cyclization to form 1,3,4-oxadiazole: The 4-fluorophenyl hydrazine is then reacted with a carboxylic acid derivative, such as ethyl chloroformate, to form the oxadiazole ring.
Formation of 5-methylisoxazole: This intermediate is synthesized by reacting an appropriate β-keto ester with hydroxylamine hydrochloride.
Coupling reaction: The final step involves coupling the oxadiazole and isoxazole intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
- Substitution
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O3/c1-7-6-10(18-21-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHFPOAGVCNFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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